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Compound of Interest

Compound Name: Matairesinol monoglucoside

Cat. No.: B3028825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Matairesinol monoglucoside is a lignan glycoside found in various plant species. As a

phytoestrogen, it and its aglycone, matairesinol, are of significant interest to the scientific

community for their potential therapeutic applications, including anticancer and anti-

inflammatory properties. A thorough understanding of its structural and spectroscopic

characteristics is fundamental for its identification, quantification, and further development in

pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive

overview of the spectroscopic data of Matairesinol monoglucoside, alongside detailed

experimental protocols for its analysis.

Chemical Structure
IUPAC Name: (3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Molecular Formula: C₂₆H₃₂O₁₁

Molecular Weight: 520.53 g/mol
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The following sections summarize the key spectroscopic data for Matairesinol
monoglucoside. Due to the limited availability of a complete public dataset for this specific

monoglucoside, data from closely related analogs, particularly matairesinol diglucoside, and

general lignan characteristics are referenced to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

following tables present the expected ¹H and ¹³C NMR chemical shifts for Matairesinol
monoglucoside, based on data from analogous compounds such as matairesinol-4,4'-di-O-β-

D-diglucopyranoside[1][2]. The numbering of the atoms in the matairesinol and glucose

moieties is provided in the structure diagram below.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Matairesinol Moiety

2-H ~6.7-6.9 d ~8.0

5-H ~6.7-6.9 d ~8.0

6-H ~6.6-6.8 dd ~8.0, 2.0

7-Hα ~2.5-2.7 m

7-Hβ ~2.8-3.0 m

8-H ~2.5-2.7 m

8'-H ~2.5-2.7 m

9-Hα ~3.8-4.0 dd ~9.0, 7.0

9-Hβ ~4.1-4.3 dd ~9.0, 5.0

2'-H ~6.7-6.9 d ~2.0

5'-H ~6.7-6.9 d ~8.0

6'-H ~6.6-6.8 dd ~8.0, 2.0

7'-Hα ~2.5-2.7 m

7'-Hβ ~2.8-3.0 m

OCH₃ ~3.8 s

OCH₃' ~3.8 s

Glucose Moiety

1''-H ~4.8-5.0 d ~7.5

2''-H ~3.2-3.5 m

3''-H ~3.3-3.6 m

4''-H ~3.3-3.6 m

5''-H ~3.3-3.6 m
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6''-Hα ~3.7-3.9 dd ~12.0, 5.0

6''-Hβ ~3.6-3.8 dd ~12.0, 2.0

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
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Atom No. Chemical Shift (δ, ppm)

Matairesinol Moiety

1 ~130-132

2 ~112-114

3 ~147-149

4 ~145-147

5 ~115-117

6 ~121-123

7 ~35-37

8 ~42-44

8' ~46-48

9 ~71-73

1' ~132-134

2' ~113-115

3' ~148-150

4' ~146-148

5' ~116-118

6' ~122-124

7' ~38-40

9' ~178-180

OCH₃ ~56

OCH₃' ~56

Glucose Moiety

1'' ~101-103
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2'' ~74-76

3'' ~77-79

4'' ~70-72

5'' ~77-79

6'' ~61-63

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. For Matairesinol monoglucoside, electrospray ionization (ESI) is a suitable

technique.

Table 3: Mass Spectrometry Data

Ion Expected m/z Notes

[M+H]⁺ 521.19 Protonated molecule

[M+Na]⁺ 543.17 Sodium adduct

[M-H]⁻ 519.18 Deprotonated molecule

[M-Glc+H]⁺ 359.15
Fragment corresponding to the

aglycone (Matairesinol)

[M-Glc-H]⁻ 357.13
Fragment corresponding to the

aglycone (Matairesinol)

The fragmentation pattern in MS/MS would likely show the characteristic loss of the glucose

moiety (162 Da)[3][4][5]. Further fragmentation of the matairesinol aglycone would yield ions

corresponding to the cleavage of the lactone ring and benzyl groups[6].

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly useful for compounds with aromatic systems. Lignan glycosides typically
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exhibit absorption maxima characteristic of their phenolic nature[7][8][9].

Table 4: UV-Vis Spectroscopic Data

λmax (nm) Solvent Notes

~280 Methanol or Ethanol

Corresponds to the π→π*

transitions in the aromatic

rings.

~230 Methanol or Ethanol
A secondary absorption band

often observed in lignans.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their vibrational frequencies[10][11][12][13][14][15][16].

Table 5: IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group Description

3600-3200 O-H

Broad band due to hydroxyl

groups (phenolic and

alcoholic)

3000-2850 C-H
Stretching vibrations of

aliphatic C-H bonds

1770-1750 C=O
Stretching vibration of the γ-

lactone carbonyl group

1610-1580, 1520-1500 C=C
Aromatic ring stretching

vibrations

1270-1200 C-O Aryl-alkyl ether stretching

1150-1050 C-O
Alcoholic C-O stretching (from

the glucose moiety)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://naturalchemistry.utu.fi/research/qualitative-analysis/uv-spectra-of-polyphenols/
https://www.researchgate.net/publication/7412732_Chromatographic_analysis_of_lignans
http://psjd.icm.edu.pl/psjd/element/bwmeta1.element.psjd-d575a090-b624-43a8-ac94-be15a3938700/c/WNOFNS_24__2019__100-116.pdf
https://www.researchgate.net/figure/FTIR-spectra-of-the-purified-free-lignans-and-the-lignans-SC-2-Purified-free_fig10_259961326
https://pmc.ncbi.nlm.nih.gov/articles/PMC11469502/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
http://unitechlink.com/step-by-step-analysis-of-ftir/
https://www.researchgate.net/figure/FTIR-spectra-measured-from-ThL-treated-blue-and-untreated-black-SECO-2-The-position_fig3_26613767
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Matairesinol monoglucoside in approximately 0.5 mL of a

suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 s.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-200 ppm.

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

Relaxation delay: 2-5 s.
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2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as

recommended by the spectrometer manufacturer should be used for complete structural

assignment.

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of Matairesinol monoglucoside (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source (e.g., Q-TOF, Orbitrap).

Mode: Positive and negative ion modes should be used to observe both protonated/sodiated

and deprotonated molecules.

Infusion: Direct infusion via a syringe pump or introduction through a liquid chromatography

(LC) system.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-10 L/min, 250-

350 °C).

MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., m/z 521.19)

and apply collision-induced dissociation (CID) with varying collision energies to obtain a

characteristic fragmentation pattern.

UV-Vis Spectroscopy
Sample Preparation:
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Prepare a stock solution of Matairesinol monoglucoside in a UV-transparent solvent (e.g.,

methanol, ethanol) at a concentration of approximately 1 mg/mL.

Prepare a series of dilutions to obtain concentrations that result in absorbance values within

the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Parameters:

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

Wavelength Range: 200-400 nm.

Blank: Use the same solvent as used for the sample as a blank.

Cuvette: Use a 1 cm path length quartz cuvette.

Procedure: Record the absorbance spectrum and identify the wavelength(s) of maximum

absorbance (λmax).

IR Spectroscopy (FTIR)
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry, purified Matairesinol monoglucoside with approximately

100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture in a pellet-forming die and press under high pressure to form a transparent

or translucent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Wavelength Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like Matairesinol monoglucoside.
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Sample Preparation

NMR Spectroscopy
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Comprehensive
Spectroscopic Profile

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of Matairesinol Monoglucoside.

Signaling Pathway of Interest
Recent studies have shown that Matairesinol monoglucoside may exert its biological effects

through various signaling pathways. For instance, it has been investigated for its role in

modulating the STING (Stimulator of Interferon Genes) signaling pathway in the context of HBV

infection immunity.
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Caption: Modulation of the STING signaling pathway by Matairesinol Monoglucoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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